molecular formula C23H22N6 B11946222 1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine

1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine

Cat. No.: B11946222
M. Wt: 382.5 g/mol
InChI Key: NCHCGISPCBKUDS-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique combination of cyclopentyl, benzimidazole, and pyrroloquinoxaline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the benzimidazole and pyrroloquinoxaline cores. The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The pyrroloquinoxaline core is often synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

1-cyclopentyl-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The compound may also interfere with cellular processes such as replication and transcription, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its combination of cyclopentyl, benzimidazole, and pyrroloquinoxaline moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H22N6

Molecular Weight

382.5 g/mol

IUPAC Name

1-cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H22N6/c1-28-18-13-7-6-12-17(18)27-22(28)19-20-23(26-16-11-5-4-10-15(16)25-20)29(21(19)24)14-8-2-3-9-14/h4-7,10-14H,2-3,8-9,24H2,1H3

InChI Key

NCHCGISPCBKUDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6CCCC6)N

Origin of Product

United States

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